2-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)acetamide
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Overview
Description
2-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group and a chloronitrophenyl group attached to an acetamide moiety
Preparation Methods
The synthesis of 2-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)acetamide typically involves the reaction of 4-bromoaniline with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired acetamide product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the functional groups present.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
2-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)acetamide can be compared with other similar compounds, such as:
2-(4-bromophenyl)-N-(2-chlorophenyl)acetamide: Lacks the nitro group, which may result in different chemical and biological properties.
2-(4-bromophenyl)-N-(2-nitrophenyl)acetamide: Lacks the chlorine atom, which may affect its reactivity and applications.
2-(4-chlorophenyl)-N-(2-chloro-4-nitrophenyl)acetamide: Substitutes bromine with chlorine, potentially altering its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10BrClN2O3 |
---|---|
Molecular Weight |
369.60 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H10BrClN2O3/c15-10-3-1-9(2-4-10)7-14(19)17-13-6-5-11(18(20)21)8-12(13)16/h1-6,8H,7H2,(H,17,19) |
InChI Key |
ZZBHVJZXAJDFSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br |
Origin of Product |
United States |
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